chemical structure and molecular weight of isosclerone
chemical structure and molecular weight of isosclerone
An In-Depth Technical Guide on Isosclerone: Structural Elucidation, Biosynthetic Pathways, and Isolation Methodologies
Executive Summary
Isosclerone is a naturally occurring naphthalenone pentaketide and a prominent fungal secondary metabolite. Recognized primarily as a phytotoxin, it is secreted by various pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Phaeoacremonium aleophilum[1][2]. For researchers in drug discovery, agrochemistry, and plant pathology, understanding the precise chemical structure, molecular weight, and biosynthetic origin of isosclerone is critical for elucidating host-pathogen interactions—particularly in devastating agricultural afflictions like grapevine Esca disease[3].
This whitepaper provides a comprehensive analysis of isosclerone’s chemical identity, its role in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway, and field-validated protocols for its isolation and purification.
Chemical Structure and Molecular Weight
Isosclerone belongs to the tetralone subclass of naphthalenones. Its structural framework consists of a bicyclic 3,4-dihydronaphthalen-1(2H)-one core substituted with hydroxyl groups at the C-4 and C-8 positions.
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IUPAC Name: (4S)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one[4]
Stereochemistry and Enantiomeric Significance
Stereochemistry dictates the biological efficacy of naphthalenone pentaketides. Isosclerone is defined strictly by its (4S) absolute configuration[4][7]. Its enantiomer, possessing the (4R) configuration, is known as regiolone [7]. The spatial orientation of the C-4 hydroxyl group acts as a fundamental structural determinant for target binding; computational assignments and bioassays demonstrate that the specific enantiomeric configuration directly modulates the severity of phytotoxic activity in host plants[7].
Spectroscopic Profiling (NMR)
In structural elucidation, the 1H NMR spectrum of isosclerone exhibits a highly diagnostic signal. The phenolic hydroxyl group at C-8 forms a strong intramolecular hydrogen bond with the adjacent C-1 carbonyl oxygen. This deshields the proton, causing it to resonate far downfield as a sharp singlet at ~12.65 ppm (in CDCl3), which readily disappears upon the addition of D2O[1][8].
Biosynthetic Origin: The DHN-Melanin Pathway
In fungi, isosclerone is not synthesized in isolation; it is intimately linked to the acetogenic polyketide pathway responsible for 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis[9][10].
Fungal melanin acts as a "body armor," protecting the pathogen from environmental stressors and host immune responses (such as oxidative bursts)[10]. The pathway begins with the folding of a pentaketide chain to form 1,3,6,8-tetrahydroxynaphthalene (T4HN). Through a series of enzymatic reductions and dehydrations, T4HN is converted to scytalone, and subsequently to DHN[9][10]. Isosclerone acts as a critical intermediate and shunt metabolite within this cascade, often accumulating alongside scytalone in the culture filtrates of melanin-producing fungi[3][11].
DHN-Melanin Biosynthesis Pathway illustrating Isosclerone's role as a key intermediate.
Isolation and Purification Protocol
To study isosclerone in vitro, it must be extracted from fungal culture filtrates. The following protocol leverages the differential solubility and pKa of phenolic compounds to achieve high-purity isolation[2][12].
Phase 1: Cultivation and Filtration
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Inoculate the target fungal strain (e.g., Phaeoacremonium aleophilum or Dothiorella vidmadera) into modified Czapek-Dox liquid medium[1][12].
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Incubate under stationary conditions at 25°C in the dark for 14 to 60 days, depending on the strain's metabolic rate[1][12].
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Separate the mycelial mats from the culture medium by filtering through four layers of sterile filter paper[12]. Lyophilize the filtrate if concentration is required.
Phase 2: Liquid-Liquid Extraction 4. Causality Check: Adjust the pH of the aqueous filtrate to 5.7 . Why? Isosclerone contains a phenolic hydroxyl group. Maintaining a slightly acidic pH ensures the phenol remains protonated (uncharged), maximizing its partition coefficient into the organic phase[12]. 5. Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc)[12]. 6. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) to remove residual water, and evaporate under reduced pressure to yield a crude brown oily residue[12].
Phase 3: Chromatographic Purification 7. Load the crude extract onto a Silica Gel column (Kieselgel 60, 0.063–0.200 mm)[12]. 8. Elute using a solvent system of Chloroform and Isopropanol (CHCl3:i-PrOH, 9:1 v/v)[12]. 9. Monitor fractions via Thin Layer Chromatography (TLC) under UV illumination. Isosclerone exhibits bright yellow fluorescence under UV light[1]. 10. Pool the isosclerone-rich fractions and subject them to final purification via reverse-phase preparative TLC or HPLC (C18 column) to yield pure (+)-isosclerone as colorless needles (mp 74–76°C)[1][12].
Step-by-step experimental workflow for the isolation of Isosclerone from fungal cultures.
Biological Activity and Phytotoxicity
Isosclerone exhibits a biphasic, dose-dependent biological activity profile, acting as a plant growth regulator at low concentrations and a potent phytotoxin at high concentrations[1]. In agricultural settings, particularly in vineyards, the accumulation of isosclerone in the xylem sap and leaves disrupts plant metabolism, leading to chlorotic and necrotic spotting characteristic of Esca disease[2][3].
Summary of Quantitative Data
| Parameter | Value / Description | Reference |
| Molecular Weight | 178.18 g/mol | [4][5] |
| Chemical Formula | C10H10O3 | [4][5] |
| Melting Point | 74 – 76 °C | [1] |
| Diagnostic 1H NMR Shift | ~12.65 ppm (s, 1H, C8-OH, hydrogen-bonded) | [1][8] |
| Growth Stimulation | 1 – 10 ppm (Stimulates root elongation by ~30%) | [1][8] |
| Phytotoxic Inhibition | > 50 ppm (Inhibits shoot/root growth; causes necrosis) | [1][8] |
| Esca Disease Assay | 0.1 mg/mL (Causes coalescent chlorotic spots on leaves) | [2] |
References
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Regiolone and Isosclerone, Two Enantiomeric Phytotoxic Naphthalenone Pentaketides: Computational Assignment of Absolute Configuration and Its Relationship with Phytotoxic Activity. ResearchGate. Available at: [Link]
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Preliminary Studies on the In Vitro Interactions Between the Secondary Metabolites Produced by Esca-Associated Fungi and Enological Saccharomyces cerevisiae Strains. MDPI. Available at: [Link]
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Isosclerone, a New Metabolite of Sclerotinia sclerotiorum (Lib.) De Bary. Taylor & Francis Online. Available at: [Link]
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Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease. ACS Publications. Available at: [Link]
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Two Naphthalenone Pentakides from Liquid Cultures of Phaeoacremonium aleophilum, a Fungus Associated with Esca of Grapevine. Phytopathologia Mediterranea - FUPRESS. Available at: [Link]
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Isosclerone | C10H10O3 | CID 13369486. PubChem - NIH. Available at: [Link]
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Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI. Available at: [Link]
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The role of melanin in the grapevine trunk disease pathogen Lasiodiplodia gilanensis. CABI Digital Library. Available at: [Link]
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ISOSCLERONE;4,8-DIHYDROXY-1-TETRALONE. SpectraBase. Available at: [Link]
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